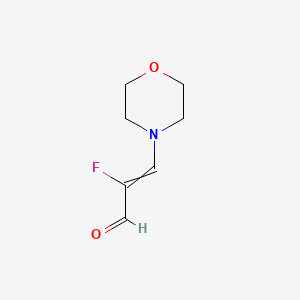

2-Fluoro-3-(4-morpholinyl)-2-propenal

Description

Contextual Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. nih.govrsc.org The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and metabolic stability to fluorinated compounds. nih.gov Fluorine's high electronegativity and the polarity of the C-F bond can significantly alter the electronic environment of a molecule, influencing its reactivity and intermolecular interactions. mdpi.com

These unique characteristics have led to the widespread application of fluorinated compounds in various fields of chemical research, including:

Pharmaceuticals: A significant percentage of modern drugs contain fluorine, as its incorporation can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. mdpi.comresearchgate.net

Agrochemicals: Fluorinated pesticides and herbicides often exhibit enhanced efficacy and desirable environmental persistence profiles.

Materials Science: The unique properties of fluorinated polymers, such as high thermal stability and low surface energy, make them valuable in a range of applications, from non-stick coatings to advanced electronics.

The strategic placement of a fluorine atom, as seen in 2-Fluoro-3-(4-morpholinyl)-2-propenal, can therefore be expected to modulate the reactivity of the propenal scaffold in a predictable and synthetically useful manner.

Role of α,β-Unsaturated Aldehydes (Propenals) as Key Intermediates

α,β-Unsaturated aldehydes, commonly known as propenals or acroleins, are a cornerstone of organic synthesis due to their dual reactivity. The conjugated system, comprising a carbon-carbon double bond and a carbonyl group, provides two electrophilic centers: the carbonyl carbon and the β-carbon. This electronic arrangement allows them to participate in a wide array of chemical transformations, making them invaluable synthetic intermediates.

Key reactions involving α,β-unsaturated aldehydes include:

1,2-Addition (Direct Addition): Nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of allylic alcohols.

1,4-Addition (Conjugate Addition or Michael Addition): A wide range of nucleophiles can add to the β-carbon, a reaction of fundamental importance for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions: The electron-deficient double bond of α,β-unsaturated aldehydes makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition processes, providing a powerful tool for the construction of cyclic systems. libretexts.org

The propenal framework in this compound serves as the reactive core, poised to engage in these and other transformations.

Importance of the Morpholine (B109124) Moiety in Synthetic Scaffolds

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This unique combination of functionalities imparts desirable physicochemical properties to molecules containing this moiety. In the context of synthetic chemistry, the morpholine substituent is often incorporated for several key reasons:

Electronic Effects: The nitrogen atom of the morpholine ring can donate its lone pair of electrons into an adjacent π-system, a phenomenon known as resonance or mesomerism. This electron-donating effect can significantly influence the reactivity of the molecule.

Synthetic Handle: The nitrogen atom of the morpholine ring can be further functionalized, providing a point for molecular elaboration.

In this compound, the morpholine moiety is directly attached to the β-carbon of the propenal system, creating an enaminone-like structure that profoundly influences the molecule's electronic properties and reactivity.

Unique Structural Features of this compound and Research Relevance

The combination of the three aforementioned components in this compound results in a molecule with a unique and synthetically valuable set of structural features. The electron-donating morpholine group at the β-position and the electron-withdrawing fluorine atom at the α-position create a "push-pull" electronic effect across the carbon-carbon double bond. This electronic polarization significantly modulates the reactivity of the propenal system.

Key Structural and Electronic Features:

| Feature | Description | Consequence |

| α-Fluorine Substituent | Highly electronegative atom directly attached to the double bond. | Inductively withdraws electron density, increasing the electrophilicity of the α-carbon and influencing the regioselectivity of nucleophilic attacks. |

| β-Morpholinyl Substituent | Electron-donating amino group. | Donates electron density into the π-system, increasing the nucleophilicity of the α-carbon and influencing the overall electronic nature of the double bond. |

| "Push-Pull" System | Opposing electronic effects of the fluorine and morpholine groups. | Creates a highly polarized double bond, activating it towards specific types of reactions, such as cycloadditions and nucleophilic substitutions. |

| Enaminone Substructure | The N-C=C-C=O conjugated system. | This motif is known for its versatile reactivity, participating in various cyclization and functionalization reactions. rsc.orgresearchgate.netrsc.org |

Research Relevance and Potential Applications:

The unique structural and electronic properties of this compound make it a highly attractive building block in organic synthesis. Its potential applications are rooted in its ability to serve as a precursor to a variety of complex and potentially biologically active molecules.

Synthesis of Fluorinated Heterocycles: The polarized double bond and the aldehyde functionality make it an ideal substrate for cycloaddition and cyclocondensation reactions, providing access to a range of fluorine-containing heterocyclic scaffolds. nih.gov The reactivity of similar 2-fluoroenones in Diels-Alder reactions highlights this potential. nih.gov

Introduction of Fluorine into Complex Molecules: As a fluorinated building block, it allows for the late-stage introduction of a fluorine atom into a larger molecule, a valuable strategy in medicinal chemistry and materials science.

Precursor to Fluorinated Analogues of Bioactive Compounds: The enaminone substructure is found in various biologically active compounds. researchgate.net this compound can be envisioned as a starting material for the synthesis of fluorinated analogues of these compounds with potentially enhanced properties.

While specific, detailed research applications of this compound are not yet extensively documented in publicly available literature, its structural features strongly suggest its utility as a versatile and valuable tool for the synthetic organic chemist. The principles of enaminone chemistry and the well-established effects of fluorine substitution provide a strong basis for predicting its reactivity and guiding its application in the synthesis of novel and complex molecular targets.

Structure

3D Structure

Properties

Molecular Formula |

C7H10FNO2 |

|---|---|

Molecular Weight |

159.16 g/mol |

IUPAC Name |

2-fluoro-3-morpholin-4-ylprop-2-enal |

InChI |

InChI=1S/C7H10FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h5-6H,1-4H2 |

InChI Key |

OTANGTDQNPVIGE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C=C(C=O)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 4 Morpholinyl 2 Propenal

Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The presence of an aldehyde group in conjugation with a carbon-carbon double bond makes 2-Fluoro-3-(4-morpholinyl)-2-propenal an activated alkene system, susceptible to nucleophilic attack. This reactivity is primarily channeled through conjugate addition pathways.

Michael-Type Additions

The core reactivity of the α,β-unsaturated system in this compound is characterized by its behavior as a Michael acceptor. In a Michael or conjugate addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a widely utilized method for forming carbon-carbon bonds under mild conditions. wikipedia.org

The mechanism involves three main steps:

Formation of a nucleophile (the Michael donor), often an enolate. masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the electrophilic alkene (the Michael acceptor). masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

Additions Involving Heteroatom Nucleophiles (e.g., Amines, Alcohols)

Heteroatom nucleophiles such as amines and alcohols can also participate in conjugate additions to α,β-unsaturated systems. The reaction of thiols with similar 2-alkoxypropenals has been shown to proceed via a 1,4-addition mechanism, particularly in the presence of a base which increases the nucleophilicity of the thiol. arkat-usa.org

The interaction of this compound with amines is complex. Primary and secondary amines can add to the β-carbon, but the existing morpholinyl substituent, which makes the molecule a vinylogous amide or enamine-aldehyde, influences this reactivity. The reaction could potentially lead to substitution of the morpholinyl group or addition to the aldehyde. For instance, reactions of ammonia (B1221849) and primary amines with simple aldehydes like propanal can lead to the formation of imines or more complex cyclized products like hexahydrotriazines. rsc.org With perfluorinated isothiocyanates, amines add to the carbon of the isothiocyanato group. researchgate.net

Alcohols are generally less reactive nucleophiles than amines or thiols and may require catalysis to add to the α,β-unsaturated system.

Aldehyde Functional Group Reactivity

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its reactivity in this compound is a key aspect of the molecule's chemical profile.

Condensation Reactions and Polymerization Pathways

Aldehydes are well-known to participate in condensation reactions. A classic example is the aldol (B89426) condensation, which requires the aldehyde to have an α-hydrogen to form an enolate. Since this compound has a fluorine atom instead of a proton at the α-position, it cannot self-condense via a typical aldol mechanism as it cannot form an enolate at that position. However, it can still act as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with another carbonyl compound that does possess α-hydrogens.

A related transformation is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. A proposed mechanism for a three-component reaction involving 4-fluorobenzaldehyde (B137897) suggests that the Knoevenagel condensation occurs first, followed by other transformations. mdpi.com This indicates that the aldehyde functionality in a fluorinated environment is accessible for such condensation reactions.

Oxidative and Reductive Transformations

The aldehyde group in this compound can be readily oxidized or reduced using standard synthetic methodologies.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-fluoro-3-(4-morpholinyl)-2-propenoic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents (e.g., Jones reagent)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a classic qualitative test for aldehydes.

Reduction: The aldehyde can be reduced to a primary alcohol, (2Z)-2-fluoro-3-(4-morpholinyl)prop-2-en-1-ol. Standard reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

These transformations selectively target the aldehyde group while typically leaving the α,β-unsaturated system intact, especially under mild conditions (e.g., with NaBH₄).

Reactivity Modulated by the Fluorine Atom

The presence of a fluorine atom at the α-position of the unsaturated aldehyde system has a profound impact on the molecule's stability and reactivity. Fluorine is the most electronegative element, and its introduction into organic molecules can dramatically alter their physical, chemical, and biological properties. bioforumconf.comnih.gov

The primary influence of the α-fluoro substituent is its strong inductive electron-withdrawing effect (-I effect). This effect has several consequences:

Increased Electrophilicity: The fluorine atom withdraws electron density from the adjacent carbons, increasing the electrophilicity of the α-carbon, β-carbon, and the carbonyl carbon. This can enhance the susceptibility of the molecule to nucleophilic attack.

Modulation of Nucleophilic Addition: While the inductive effect activates the system, the fluorine atom can also influence the regioselectivity of nucleophilic attacks.

Potential for Elimination: α-Fluoro carbonyl compounds can be unstable and may undergo elimination of hydrogen fluoride (B91410) (HF), especially if there is an acidic proton on the β-carbon or under basic conditions. acs.org This potential for defluorination is a key consideration in its reaction mechanisms.

The stability of intermediates is also affected. For example, α-fluorination has a special effect on the structure and stabilization of adjacent radicals and carbocations. wikipedia.orgrsc.org The lone pair of electrons on the fluorine atom can stabilize an adjacent carbocation through resonance (a +M effect), a phenomenon that competes with its strong inductive pull. rsc.org

Below is an interactive table summarizing the electronic effects of the fluorine atom on the reactivity of the molecule.

Electronic Effects of Fluorine on the Propenal System

However, the inductive effect is counterbalanced by a positive mesomeric effect (+M), where the lone pairs on the fluorine atom can be donated into the π-system of the double bond. While generally weaker than its inductive effect, this resonance donation increases the electron density of the C=C double bond. In the context of the 2-propenal system, which is further influenced by the powerful electron-donating morpholine (B109124) group at C-3, the fluorine atom modulates the nucleophilicity of the C-3 carbon. The combined electronic effects are summarized in the table below.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Electronic Influence on π-System |

|---|---|---|---|---|

| Fluorine | C-2 | Strongly Withdrawing | Weakly Donating | Overall electron withdrawal, polarization of C=C bond |

| Morpholinyl | C-3 | Weakly Withdrawing | Strongly Donating | Strong electron donation, increased nucleophilicity at C-3 |

This push-pull dynamic makes the molecule susceptible to a variety of reactions. For instance, the electron-withdrawing nature of fluorine can stabilize carbanionic intermediates that might form at the α-carbon (C-2). Conversely, in reactions like Diels-Alder, the increased electron density on the π-system from fluorine's lone pair donation can lead to greater Pauli repulsion, potentially decelerating reaction rates compared to non-fluorinated analogs.

Regioselectivity and Stereoselectivity Influenced by Fluorine

The fluorine atom is a critical director of both regioselectivity and stereoselectivity in reactions involving the propenal system. Regioselectivity, the preference for bond formation at one position over another, is governed by the electronic polarization and steric environment created by the fluorine. In electrophilic additions, the fluorine atom's influence on the stability of carbocation intermediates would dictate the site of attack.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is profoundly affected by the fluorine substituent, particularly in cycloaddition reactions. Computational and experimental studies on analogous α-fluoro α,β-unsaturated carbonyl compounds in Diels-Alder reactions have shown that fluorine can invert the typical endo-selectivity to favor the exo-product. This inversion is attributed to a combination of destabilizing steric interactions and electrostatic repulsion in the more compact endo transition state, as well as stabilizing hyperconjugation effects.

The table below illustrates the typical influence of an α-fluoro substituent on the stereochemical outcome of a Diels-Alder reaction compared to a non-fluorinated analog.

| Dienophile | Reaction Type | Major Product | Key Influencing Factors |

|---|---|---|---|

| α,β-Unsaturated Aldehyde | Diels-Alder | Endo Isomer | Secondary orbital interactions |

| α-Fluoro-α,β-Unsaturated Aldehyde | Diels-Alder | Exo Isomer | Steric strain, Pauli repulsion, electrostatic effects |

Therefore, in a potential [4+2] cycloaddition involving this compound, the fluorine atom would be expected to play a dominant role in directing the stereochemical course of the reaction, likely favoring the formation of the exo diastereomer.

Role of the Morpholine Substituent in Reaction Mechanisms

The morpholine ring is not a passive spectator in the reactions of this compound; it actively participates through both its inherent steric and electronic properties and its potential for direct involvement in reaction pathways.

Steric and Electronic Contributions of the Morpholine Ring

The morpholine substituent functions as a bulky secondary amine. Its nitrogen atom is sp³-hybridized and part of a flexible chair-like conformation, which imparts specific steric demands at the C-3 position of the propenal. This steric hindrance can direct the approach of incoming reagents, favoring attack at the less hindered face of the molecule or at the more accessible C-1 carbonyl carbon.

| Property | Contribution of Morpholine Ring | Effect on Reactivity |

|---|---|---|

| Steric Effect | Bulky, flexible chair conformation | Directs approach of reagents; influences facial selectivity |

| Electronic Effect (+M) | Nitrogen lone pair donation (enamine) | Increases nucleophilicity of C-3; activates the π-system |

| Polarity | Presence of N and O heteroatoms | Influences solubility and non-covalent interactions |

Participation in Intramolecular Cyclization Pathways

The morpholine moiety can act as an internal nucleophile, facilitating intramolecular cyclization reactions. Under specific conditions, either the nitrogen or oxygen atom of the morpholine ring could attack an electrophilic center within the molecule or a reaction intermediate. For example, if the aldehyde at C-1 were converted into a more electrophilic species, the morpholine nitrogen could potentially attack it, leading to the formation of a bicyclic system.

Mechanistic studies on other systems have shown that morpholine can act as a nucleophile in addition-elimination sequences that precede a primary reaction, such as a cycloaddition. In the case of this compound, it is plausible that derivatives could be designed to undergo intramolecular cyclization. For instance, a reaction that forms an electrophilic center at the terminus of a side chain attached to the carbonyl group could be intercepted by the morpholine nitrogen, leading to the formation of a new heterocyclic ring. Such pathways are valuable in synthetic chemistry for building complex molecular architectures from relatively simple precursors.

Derivatization Strategies and Analogue Synthesis Based on 2 Fluoro 3 4 Morpholinyl 2 Propenal Scaffold

Modifications at the Morpholine (B109124) Moiety

The morpholine ring is a common feature in many biologically active compounds. researchgate.net While numerous methods exist for the synthesis and functionalization of morpholine derivatives, there is no specific literature detailing the modification of the morpholine ring within the 2-Fluoro-3-(4-morpholinyl)-2-propenal framework.

Hypothetically, derivatization could be pursued through several established strategies for C-substituted morpholines, although these have not been applied to the target compound. researchgate.netnih.gov Potential, yet unproven, strategies could include:

C-H Functionalization: Direct functionalization of the C-H bonds on the morpholine ring could introduce alkyl or aryl substituents.

Ring-Opening and Re-closing: A more complex approach could involve the cleavage of the morpholine ring followed by reconstruction with a modified fragment to introduce diversity.

Synthesis from Substituted Precursors: Analogs could be synthesized from pre-functionalized morpholine precursors, which would then be used to construct the fluoro-propenal side chain.

It is crucial to reiterate that while these are general strategies for morpholine modification, their application to This compound has not been documented.

Functionalization of the Propenal Backbone

The propenal backbone of This compound features a carbon-carbon double bond activated by both the carbonyl group and the fluorine atom. This electron-deficient system is a prime target for nucleophilic addition reactions. However, no studies have been published that specifically investigate the functionalization of this backbone.

Based on the principles of organic chemistry, the following reactions could be envisioned, but remain untested for this specific molecule:

Michael Addition (Conjugate Addition): The β-carbon of the propenal system is expected to be electrophilic and susceptible to attack by soft nucleophiles. This could allow for the introduction of a wide range of substituents.

Cycloaddition Reactions: The double bond could potentially participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to form more complex cyclic structures.

Halogenation: The addition of halogens across the double bond could provide intermediates for further functionalization.

The presence of the fluorine atom at the α-position would significantly influence the reactivity of the double bond, a factor that would require empirical investigation.

Transformations of the Carbonyl Group to Other Functionalities

The aldehyde carbonyl group is one of the most versatile functional groups in organic synthesis, amenable to a vast array of transformations. For This compound , however, specific examples of such transformations are absent from the scientific literature.

General and well-established carbonyl chemistry suggests several potential, yet unverified, derivatization pathways:

| Transformation | Potential Reagents | Resulting Functionality |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Allylic alcohol |

| Oxidation | Jones reagent, PCC | Carboxylic acid |

| Wittig Reaction | Phosphonium ylides | Substituted alkene |

| Reductive Amination | Amines, Sodium triacetoxyborohydride | Amine |

| Grignard Reaction | Organomagnesium halides | Secondary alcohol |

These represent standard transformations for α,β-unsaturated aldehydes, but their successful application to the sterically and electronically unique substrate This compound would need to be experimentally validated.

Synthesis of Stereoisomers and Enantiomerically Enriched Analogues

This compound possesses a double bond that can exist as E/Z isomers. The stereochemistry around this bond is a critical aspect of its three-dimensional structure. Furthermore, derivatization of the scaffold could introduce new chiral centers, leading to the formation of enantiomers and diastereomers.

Currently, there is no published research on the stereoselective synthesis of isomers of This compound or its derivatives. The development of asymmetric synthetic methods would be necessary to access enantiomerically pure versions of any chiral analogues. nih.govnih.gov Such strategies could involve:

Chiral auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a reaction.

Chiral catalysts: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Resolution of racemates: Separating a mixture of enantiomers.

The synthesis and characterization of the individual stereoisomers of This compound and its derivatives remain an open area for future research.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 2-Fluoro-3-(4-morpholinyl)-2-propenal, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed map of the molecular framework.

¹H NMR: This would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the aldehydic proton, the vinylic proton, and the protons of the morpholine (B109124) ring. The coupling constants would help to establish the stereochemistry around the double bond.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the two olefinic carbons, and the carbons of the morpholine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR would be essential. It would provide a specific signal for the fluorine atom, and its coupling with nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be instrumental in confirming the position of the fluorine atom on the propenal backbone.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available |

| ¹⁹F | Data not available | Data not available | Data not available |

Note: This table is a template. Experimental data is required for actual values.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra for this compound would be expected to show characteristic absorption or scattering bands corresponding to the various functional groups present.

Key Vibrational Modes: Expected significant peaks would include the C=O stretching of the aldehyde, C=C stretching of the alkene, C-F stretching, and various vibrations associated with the morpholine ring (C-N and C-O-C stretching).

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (aldehyde) | Data not available | Data not available |

| C=C (alkene) | Data not available | Data not available |

| C-F | Data not available | Data not available |

| C-N (morpholine) | Data not available | Data not available |

| C-O-C (morpholine) | Data not available | Data not available |

Note: This table is a template. Experimental data is required for actual values.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is critical for confirming the molecular formula and gaining insights into the compound's structure.

Molecular Ion Peak: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the exact mass of C₇H₁₀FNO₂.

Fragmentation Pattern: Characteristic fragmentation patterns would likely involve the loss of the formyl group (CHO), cleavage of the morpholine ring, and other fragmentations that can help piece together the molecular structure.

Table 3: Anticipated Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ | Data not available |

| [M-CHO]⁺ | Data not available |

| Other Fragments | Data not available |

Note: This table is a template. Experimental data is required for actual values.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the presence of a conjugated system (C=C-C=O) is expected to give rise to characteristic absorption bands.

π → π* and n → π* Transitions: The spectrum would likely show a strong absorption band at a shorter wavelength corresponding to a π → π* transition and a weaker band at a longer wavelength due to an n → π* transition of the carbonyl group.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | Data not available |

| n → π* | Data not available |

Note: This table is a template. Experimental data is required for actual values.

X-Ray Diffraction Analysis for Solid-State Structure

Table 5: Hypothetical X-Ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Note: This table is a template. Experimental data is required for actual values.

Computational and Theoretical Investigations of 2 Fluoro 3 4 Morpholinyl 2 Propenal

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Fluoro-3-(4-morpholinyl)-2-propenal, these studies would provide a detailed picture of its three-dimensional shape and the distribution of electrons, which together dictate its reactivity and physical properties.

Methodology: The primary tool for this investigation would be Density Functional Theory (DFT), a robust method that balances computational cost and accuracy. A common approach involves using a hybrid functional, such as B3LYP, paired with a comprehensive basis set like 6-311++G(d,p) to perform a full geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure.

Expected Molecular Geometry: The optimized geometry would reveal key structural parameters. The core enaminone system (O=C-C=C-N) is expected to be largely planar due to the delocalization of π-electrons. The morpholine (B109124) ring would likely adopt a stable chair conformation. The fluorine atom, being highly electronegative, would influence the bond lengths and angles of the propenal backbone.

Below is a hypothetical table of selected optimized geometric parameters that would be obtained from such a calculation.

| Parameter | Bond/Angle | Hypothetical Calculated Value | Description |

| Bond Length | C=O | 1.22 Å | Typical for a conjugated aldehyde. |

| Bond Length | C-C (aldehyde) | 1.48 Å | Single bond character. |

| Bond Length | C=C | 1.36 Å | Influenced by both fluorine and morpholino groups. |

| Bond Length | C-F | 1.35 Å | Strong polar covalent bond. |

| Bond Length | C-N | 1.37 Å | Partial double bond character due to resonance. |

| Bond Angle | O=C-C | 124° | Consistent with sp² hybridization. |

| Bond Angle | F-C=C | 121° | Reflects steric and electronic effects. |

| Dihedral Angle | C=C-C=O | ~180° | s-trans conformation is likely more stable. |

Electronic Structure: Analysis of the electronic structure provides deeper insights. A Molecular Electrostatic Potential (MESP) map would visualize the charge distribution, highlighting the electron-rich oxygen atom (nucleophilic site) and electron-poor regions. The calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. rasayanjournal.co.inyoutube.com The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. rasayanjournal.co.in The electron-donating morpholino group would raise the HOMO energy, while the electron-withdrawing aldehyde and fluoro groups would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap. nih.govresearchgate.net

| Electronic Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 4.2 D | Quantifies the overall polarity of the molecule. |

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Analysis)

Computational methods are powerful tools for mapping the pathways of chemical reactions, identifying short-lived intermediates, and determining the energy barriers that control reaction rates. Enaminones are highly versatile synthetic intermediates, known to participate in a wide range of reactions, including cycloadditions, C-H functionalization, and reactions with electrophiles and nucleophiles. researcher.lifersc.orgcolab.ws

Methodology: To elucidate a reaction mechanism, researchers would model the potential energy surface of the reaction. This involves locating the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate.

For this compound, one could investigate its reactivity towards an electrophile. The molecule has several potentially nucleophilic sites. Computational analysis could determine the most likely site of attack and the energy profile of the subsequent reaction, providing insights that are difficult to obtain experimentally.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound or identifying an unknown.

Methodology: Using the optimized molecular geometry from DFT calculations, various properties can be computed:

IR and Raman Spectra: Vibrational frequencies are calculated to predict the infrared and Raman spectra. These calculated frequencies are often systematically scaled to better match experimental values.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. github.io

UV-Vis Spectra: Electronic excitation energies and oscillator strengths, which determine the UV-Visible absorption spectrum, are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Expected Spectroscopic Data:

IR Spectrum: Key vibrational modes would include a strong C=O stretching frequency (expected around 1685-1710 cm⁻¹ due to conjugation), a C=C stretch (around 1600-1640 cm⁻¹), and a strong C-F stretch (around 1000-1100 cm⁻¹). orgchemboulder.compressbooks.publibretexts.org

¹H NMR Spectrum: The aldehydic proton (CHO) would appear significantly downfield (δ 9-10 ppm). The vinyl proton would also be in the olefinic region, with its chemical shift influenced by the adjacent fluorine and morpholino group. The morpholine ring would show complex multiplets for its CH₂ groups. researchgate.netnih.govstackexchange.com

¹³C NMR Spectrum: The carbonyl carbon would be the most downfield signal (δ 190-200 ppm). libretexts.org The two sp² carbons of the double bond would appear in the δ 110-160 ppm range, with their shifts strongly affected by the fluorine and nitrogen substituents.

UV-Vis Spectrum: The primary absorption would be due to a π → π* transition within the conjugated enaminone system, likely appearing in the 250-350 nm range. uobabylon.edu.iqutoronto.ca

The following table illustrates how theoretical data would be compared with experimental findings.

| Spectroscopy | Feature | Plausible Experimental Value | Hypothetical Calculated Value |

| IR | ν(C=O) | 1695 cm⁻¹ | 1710 cm⁻¹ |

| IR | ν(C=C) | 1620 cm⁻¹ | 1635 cm⁻¹ |

| ¹H NMR | δ(CHO) | 9.5 ppm | 9.6 ppm |

| ¹³C NMR | δ(C=O) | 192.0 ppm | 193.5 ppm |

| UV-Vis | λ_max | 290 nm | 285 nm |

Conformation Analysis and Conformational Isomerism

Conformational isomerism describes the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. psu.edu For a flexible molecule like this compound, understanding its conformational landscape is key to understanding its biological activity and reactivity. nih.gov

Sources of Isomerism: Several sources of conformational and geometric isomerism exist for this molecule:

E/Z Isomerism: The substitution pattern around the C=C double bond allows for two geometric isomers, E (entgegen) and Z (zusammen). Their relative stabilities would depend on the steric hindrance and electronic interactions between the substituents. researchgate.netyoutube.com

Rotational Isomerism: Rotation around the C(sp²)-N and C(sp²)-C(sp²) single bonds can lead to different rotamers, such as s-cis and s-trans conformations of the propenal unit.

Morpholine Conformation: The morpholine ring itself exists in a chair conformation. researchgate.net The connection to the propenal group can be either axial or equatorial, leading to different conformers.

Methodology: A comprehensive conformational analysis would involve a systematic search of the potential energy surface. This can be done by performing a relaxed scan, where key dihedral angles are systematically rotated, and the energy is minimized at each step. This process identifies all low-energy minima, which correspond to stable conformers. The relative energies of these conformers can then be calculated with high accuracy, allowing for the determination of their populations at a given temperature using Boltzmann statistics.

| Isomer / Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

| 1 | Z-isomer, s-trans, equatorial morpholine | 0.00 (Global Minimum) |

| 2 | E-isomer, s-trans, equatorial morpholine | 1.5 |

| 3 | Z-isomer, s-cis, equatorial morpholine | 2.8 |

| 4 | Z-isomer, s-trans, axial morpholine | 4.5 |

Such an analysis would likely show that the Z-isomer is more stable due to potential intramolecular interactions or reduced steric clash, and that the equatorial attachment of the bulky propenal group to the morpholine ring is strongly preferred.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Access Structurally Diverse Analogues

Future research will likely focus on developing novel and efficient synthetic routes to access a wider range of analogues of 2-Fluoro-3-(4-morpholinyl)-2-propenal. While specific synthetic pathways for this exact molecule are not extensively documented in publicly available literature, general strategies for the synthesis of related fluoroalkenes and enamines can be adapted and optimized.

One promising avenue is the adaptation of the Shapiro reaction, which has been developed for the direct synthesis of fluoroalkenes from readily available ketones. nih.govorganic-chemistry.org This method could potentially be used to introduce the fluoroalkene motif with high stereoselectivity. nih.govorganic-chemistry.org Further exploration into one-pot procedures could also streamline the synthesis of analogues, enhancing efficiency and reducing waste. organic-chemistry.org

Additionally, the development of novel synthetic routes for biologically active quinoxalines and other heterocyclic systems could provide inspiration for new pathways to synthesize precursors for this compound and its derivatives. nih.gov The exploration of green chemistry approaches and cost-effective methods will also be a key consideration in the development of new synthetic strategies. nih.gov

Development of Catalytic Asymmetric Reactions Involving the Propenal Moiety

The propenal moiety in this compound is an excellent candidate for a variety of catalytic asymmetric reactions. The development of such reactions would provide access to a range of chiral molecules with potential applications in medicinal chemistry and materials science.

A primary focus will be on the asymmetric 1,4-conjugate addition of nucleophiles to the α,β-unsaturated system. mdpi.comresearchgate.net Organocatalysis, in particular, has shown great promise for the enantioselective conjugate addition of various nucleophiles to enones and enals. mdpi.comresearchgate.net Future work could involve the use of chiral secondary amines, such as imidazolidinones, to activate the propenal for highly enantioselective aza-Michael reactions. nih.gov Bifunctional catalysts, like cinchona alkaloids, could also be employed to achieve high enantioselectivity in conjugate additions. nih.gov

Furthermore, the development of asymmetric Diels-Alder reactions and other cycloadditions would be a valuable area of investigation. mdpi.comnih.gov The unique electronic properties of the "push-pull" system could lead to novel reactivity and selectivity in these transformations. The use of visible-light photoredox catalysis in combination with chiral Lewis acids is another emerging area that could be applied to achieve stereocontrolled radical additions to the propenal. researchgate.net

Integration into Multi-component Reaction Architectures

The structure of this compound makes it an ideal component for multi-component reactions (MCRs). MCRs are highly efficient, atom-economical, and convergent processes that allow for the rapid construction of complex molecules from simple starting materials. univet.hu The "push-pull" nature of the olefin enhances its reactivity and makes it a versatile building block in MCRs. univet.huwikipedia.org

Future research could focus on utilizing this compound in [3+2] and [3+3] cyclization reactions to generate novel heterocyclic scaffolds. univet.hu The development of three-component reactions involving this propenal could lead to the synthesis of diverse indolizine (B1195054) and quinolizine derivatives. univet.hu The inherent reactivity of the enamine-like structure can be exploited in reactions with various electrophiles and nucleophiles in a one-pot fashion.

Advanced Computational Studies on Reactivity and Selectivity

Advanced computational studies will be instrumental in understanding and predicting the reactivity and selectivity of this compound. Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into the molecule's electronic structure, frontier molecular orbitals, and reaction mechanisms. nih.govusd.edu

Future computational work could focus on modeling the transition states of various reactions, such as nucleophilic additions and cycloadditions, to explain and predict stereochemical outcomes. nih.gov These studies can help in the rational design of catalysts and reaction conditions for achieving high selectivity. nih.gov Furthermore, computational analysis of the π-electron distribution and the barrier to rotation around the C=C bond can quantify the "push-pull" effect and its influence on the molecule's dynamic behavior and chemical reactivity. researchgate.net

Potential for Derivatization Towards Non-traditional Chemical Applications (e.g., sensors, dyes, catalysts)

The unique electronic and structural features of this compound suggest its potential for derivatization into functional materials with non-traditional applications. The "push-pull" chromophore is a key feature in many organic dyes and materials with interesting photophysical properties. beilstein-journals.orgnih.gov

Future research could explore the synthesis of derivatives of this compound for use as fluorescent probes or sensors. The morpholine (B109124) moiety can be readily derivatized to introduce recognition elements for specific analytes. researchgate.netresearchgate.net The electronic properties of the "push-pull" system could be fine-tuned to achieve desired absorption and emission characteristics for applications in imaging and sensing. beilstein-journals.orgnih.gov Moreover, the morpholine ring is considered a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. e3s-conferences.orgnih.govnih.gov This opens up avenues for the development of novel therapeutic agents based on the this compound core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.